5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C15H19BrN2 |
|---|---|
Molecular Weight |
307.23 g/mol |
IUPAC Name |
5-bromo-1-(2-cyclohexylethyl)benzimidazole |
InChI |
InChI=1S/C15H19BrN2/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2 |
InChI Key |
QEXABNKEHCUPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2C=NC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 3-Cyclohexylpropanoic acid : Provides the 2-cyclohexylethyl substituent.
- Appropriate diamine : Typically ortho-phenylenediamine or a substituted derivative bearing a bromine atom at the 5-position.
Synthetic Procedure
According to Korycka-Machała et al. (2019), the synthesis of This compound involves the following steps:
- Condensation Reaction : The reaction is carried out by stirring 3-cyclohexylpropanoic acid (2.35 mL, 15 mmol) with the appropriate diamine (10 mmol) in polyphosphoric acid (5 mL).
- Reaction Conditions : The mixture is heated at 180 to 200°C for 5 hours to promote cyclization and substitution.
- Purification and Characterization :
- The product is purified and its purity confirmed by thin-layer chromatography (TLC) and elemental analysis (percent carbon, hydrogen, and nitrogen).
- Structural confirmation is performed using proton nuclear magnetic resonance (1H NMR) spectroscopy in solvents such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
This method yields the target compound with high purity and is scalable for laboratory synthesis.
Reaction Scheme Summary
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | 3-Cyclohexylpropanoic acid + 5-bromo-1,2-phenylenediamine in polyphosphoric acid | Condensation and cyclization |
| 2 | Heat at 180–200°C for 5 hours | Promote ring closure and substitution |
| 3 | Purification by TLC and elemental analysis | Confirm product purity |
| 4 | Characterization by 1H NMR | Structural confirmation |
Analysis of Preparation Methods
Advantages
- High yield and purity : The use of polyphosphoric acid as both solvent and dehydrating agent facilitates efficient cyclization.
- Simple reagents : Starting materials are commercially available or easily synthesized.
- Reproducibility : The method has been validated in multiple studies with consistent results.
Limitations
- High temperature requirement : Heating at 180–200°C necessitates specialized equipment and safety precautions.
- Use of polyphosphoric acid : Handling of this viscous and corrosive reagent requires care and proper disposal measures.
- Limited substitution scope : The method is primarily suited for substitutions at the 1- and 2-positions; other positions may require alternative strategies.
Alternative Methods for Benzimidazole Derivatives
While the above method is specific for this compound, other synthetic approaches for benzimidazole derivatives include:
- Metal-catalyzed cyclizations : Copper(I) bromide or indium(III) triflate catalysis can enable milder conditions and potentially higher selectivity.
- Microwave-assisted synthesis : Rapid heating under microwave irradiation in the presence of polyphosphoric acid and phosphoric acid can reduce reaction times dramatically.
- One-pot multi-component reactions : Combining aldehydes, amines, and acids in a single step under catalytic conditions for rapid library synthesis.
These methods offer versatility but may require optimization for the specific substitution pattern of the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Polyphosphoric acid condensation | 3-Cyclohexylpropanoic acid, diamine | 180–200°C, 5 h | High purity, straightforward | High temperature, corrosive reagents |
| Metal-catalyzed cyclization | o-Haloanilides, catalysts (CuBr, In(OTf)3) | 60–150°C, solvent or solvent-free | Mild conditions, recyclable catalysts | Catalyst cost, possible side reactions |
| Microwave-assisted synthesis | Benzonitrile, diamine, PPA/H3PO4 | Microwave irradiation, ~15 min | Rapid, high yield | Requires microwave reactor |
| One-pot multi-component reactions | Aldehydes, amines, acids, catalysts | Variable | Efficient for diverse derivatives | May need extensive optimization |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
Antitubercular Activity
One of the most significant applications of 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole is its antitubercular activity . Research has demonstrated that derivatives of benzo[d]imidazole exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Case Study: EJMCh4 and EJMCh6
In a specific study, the compounds EJMCh4 (5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole) and EJMCh6 were tested for their efficacy against intracellular M. tuberculosis. The minimum inhibitory concentrations (MIC) were found to be 2.44 μM and 0.145 μM, respectively, indicating strong bactericidal activity .
Anticancer Properties
Another promising application of this compound lies in its anticancer properties . Various studies have investigated the cytotoxic effects of benzimidazole derivatives against different cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro tests on human lung adenocarcinoma cells revealed that specific derivatives had notable cytotoxic effects, with IC50 values indicating effective concentration levels required to inhibit cell growth . This highlights the potential for developing new therapeutic agents based on this compound.
Cosmetic Formulations
Beyond medicinal applications, this compound has also been explored in cosmetic formulations . Its properties may contribute to skin health and stability in topical applications.
Safety and Stability Investigations
Cosmetic products containing this compound undergo rigorous safety assessments according to regulatory standards, ensuring they are safe for human use. Studies focus on evaluating skin irritation and bioavailability following topical application, which are critical factors for dermatological products .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atom and the cyclohexylethyl group enhance its binding affinity to these targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and biological properties of 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole and related benzimidazole derivatives:
Key Comparisons :
Substituent Effects on Lipophilicity and Bioactivity: The 2-cyclohexylethyl group in the target compound provides greater lipophilicity compared to smaller alkyl groups (e.g., tert-butyl in ) or aromatic substituents (e.g., phenyl in ). This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets, as seen in MtbFtsZ inhibitors like 7a-9 .
Synthetic Challenges :
- Alkylation at N1 (e.g., introducing 2-cyclohexylethyl) often requires strong bases like NaH and polar aprotic solvents (DMF or DMSO), as seen in and . Yields vary significantly depending on steric hindrance; for example, tert-butyl derivatives may require optimized conditions.
Biological Activity: The sec-butoxymethyl group in 3h demonstrates that alkoxy substituents can enhance acetylcholinesterase inhibition compared to simple alkyl chains, suggesting that the target compound’s cyclohexylethyl group may need functionalization (e.g., hydroxylation) for similar potency.
Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular forces. High-melting-point compounds like 7a-9 (>230°C) contrast with lower-melting derivatives (e.g., 3ar at 114–116°C ), reflecting differences in crystallinity influenced by substituent bulk and polarity.
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Cyclohexyl-derived substituents (e.g., in 7a-9 and the target compound) improve target binding in hydrophobic enzyme pockets, but excessive bulk may reduce solubility.
- Bromine’s electron-withdrawing effect stabilizes charge-transfer interactions in biological systems, as seen in serotonin receptor inhibitors .
- Pharmacological Potential: The target compound’s structure aligns with bioactive benzimidazoles showing anti-cancer, anti-microbial, and anti-cholinesterase activities (e.g., ). Further functionalization (e.g., adding sulfonamide or amide groups) could optimize potency.
Synthetic Recommendations :
Biological Activity
5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and toxicity profiles.
Chemical Structure and Properties
The chemical structure of this compound includes a benzimidazole core, which is known for its diverse biological activities. The presence of the bromine atom and the cyclohexylethyl group may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies indicate that derivatives of benzimidazole, including 5-bromo variants, exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacteria, particularly:
- Mycobacterium tuberculosis (Mtb) : The compound demonstrates activity against Mtb through inhibition of the MmpL3 transporter, which is crucial for mycobacterial cell wall synthesis. The minimum inhibitory concentration (MIC) against Mtb has been reported as low as 0.125 µg/mL, indicating potent activity .
- Staphylococcus aureus : It also shows activity against Gram-positive bacteria such as S. aureus with an MIC of approximately 8 µM .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The following findings are pertinent to this compound:
- Mechanism of Action : The compound may exert its anticancer effects through multiple pathways, including apoptosis induction and cell cycle arrest. Studies suggest that benzimidazole derivatives can inhibit tubulin polymerization, leading to disrupted mitotic spindle formation .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. Specific IC50 values indicate significant growth inhibition at concentrations ranging from 10 to 50 µM .
Toxicity Profile
While the antimicrobial and anticancer activities are promising, the toxicity profile is also crucial for evaluating the therapeutic potential of this compound:
- Cell Line Toxicity : Preliminary toxicity assessments on HepG2 (liver cancer) and Vero (kidney) cell lines indicate moderate toxicity with IC50 values around 19.2 µM and 29.2 µM respectively .
- Metabolic Stability : The compound exhibits good metabolic stability with a half-life of approximately 560 minutes in rat liver microsomes, suggesting favorable pharmacokinetic properties .
Case Studies and Research Findings
Several studies have documented the biological activities of benzimidazole derivatives:
- Study on MmpL3 Inhibition : A focused study highlighted that modifications in the benzimidazole structure can significantly influence its activity against MmpL3, emphasizing the importance of substituent positioning on efficacy .
- High-throughput Screening : Research involving high-throughput screening identified several benzimidazole derivatives with promising activity against both drug-sensitive and drug-resistant strains of Mtb .
- Structure-Activity Relationship (SAR) : SAR analysis indicates that specific substitutions at the 5-position of the benzimidazole ring enhance antibacterial potency while maintaining low toxicity profiles .
Q & A
Q. Advanced
- In vitro assays : Cytotoxicity against cancer cell lines (e.g., MTT assay) with IC₅₀ values compared to controls. For example, derivatives with similar structures showed IC₅₀ = 12–45 µM against EGFR-positive cells .
- Molecular docking : Use AutoDock Vina to predict binding to targets like EGFR (PDB ID: 1M17). Key interactions include π-π stacking with Phe723 and hydrogen bonding with Thr766 .
- ADMET analysis : SwissADME predicts logP ~3.5 (moderate lipophilicity) and moderate bioavailability (TPSA ~45 Ų) .
How do structural modifications to the benzimidazole core or substituents affect bioactivity?
Q. Advanced
- Cyclohexylethyl group : Enhances lipophilicity, improving membrane permeability. SAR studies show that bulkier substituents (e.g., cyclohexyl vs. methyl) increase potency against mycobacterial targets (e.g., MtbFtsZ) by 3–5-fold .
- Bromine position : Para-substitution on the benzimidazole ring (vs. meta) improves halogen bonding with target proteins, as seen in IC₅₀ shifts from 50 µM to 18 µM .
- Polar substituents : Adding -NH₂ or -OH at C2 reduces cytotoxicity but improves solubility (e.g., logP decreases from 3.5 to 2.8) .
How should researchers address contradictory data in biological activity studies?
Q. Advanced
- Replicate assays : Ensure consistency across multiple cell lines (e.g., HepG2 vs. MCF-7) and independent trials.
- Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding affinity (KD) and rule off-target effects .
- Analytical cross-checks : Compare HPLC purity (>98%) and stability (e.g., no degradation in DMSO over 72 hours) to exclude batch variability .
What computational methods are employed to predict the reactivity or binding modes of this compound?
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., C5 bromine as a leaving group) .
- MD simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- QSAR models : Correlate substituent electronegativity with inhibitory activity (R² > 0.85 for MtbFtsZ inhibitors) .
What crystallographic techniques are applicable for structural elucidation?
Q. Advanced
- Single-crystal X-ray diffraction : Use SHELXL for refinement (R-factor < 0.05) .
- OLEX2 workflow : Integrate structure solution (SHELXD) and refinement (SHELXL) for high-resolution (<1.0 Å) data .
- Twinned data handling : Apply HKLF5 format in SHELXL for twin refinement (BASF parameter optimization) .
How can solubility challenges be mitigated during formulation?
Q. Advanced
- Prodrug design : Introduce phosphate esters at C2 to enhance aqueous solubility (e.g., 10-fold increase in PBS) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) for sustained release .
- Co-crystallization : Use succinic acid as a co-former to improve dissolution rate (85% release in 60 min vs. 40% for free compound) .
What analytical methods validate synthetic intermediates or degradation products?
Q. Advanced
- HPLC-DAD : Use C18 columns (ACN/water gradient) with UV detection at 254 nm. Retention times (±0.1 min) confirm intermediates .
- LC-MS/MS : Detect trace impurities (LOQ = 0.1 ng/mL) and assign structures via fragmentation patterns (e.g., loss of Br⁻ at m/z 80) .
- Stability studies : Accelerated degradation (40°C/75% RH for 6 months) identifies hydrolytic cleavage of the imidazole ring as a major pathway .
How can reaction yields be optimized for large-scale synthesis?
Q. Advanced
- Microwave-assisted synthesis : Reduce cyclization time from 12 h to 30 min (yield increase from 65% to 86%) .
- Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki couplings (e.g., aryl boronic acid incorporation, yield >90%) .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing and easier recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
